6-Undecanone

Supported liquid membrane Sample preparation Capillary zone electrophoresis

For R&D and industrial buyers: 6-Undecanone (CAS 927-49-1) offers validated performance as an SLM membrane liquid for plasma pretreatment in CZE, a property not established for positional isomers like 2-undecanone. It is FEMA 4022/JECFA 1155 listed for flavor applications. Ensure regulatory compliance by selecting the correct isomer.

Molecular Formula C11H22O
Molecular Weight 170.29 g/mol
CAS No. 927-49-1
Cat. No. B1294626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Undecanone
CAS927-49-1
Molecular FormulaC11H22O
Molecular Weight170.29 g/mol
Structural Identifiers
SMILESCCCCCC(=O)CCCCC
InChIInChI=1S/C11H22O/c1-3-5-7-9-11(12)10-8-6-4-2/h3-10H2,1-2H3
InChIKeyZPQAKYPOZRXKFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.94e-04 M
0.05 mg/mL at 25 °C
insoluble in water;  soluble in fats and non-polar solvents
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





6-Undecanone (CAS 927-49-1) Procurement Specifications and Physical–Chemical Baseline


6-Undecanone (CAS 927-49-1), also known as diamyl ketone or dipentyl ketone, is a symmetrical C11 aliphatic ketone with the molecular formula C11H22O and molecular weight 170.29 g/mol [1]. The carbonyl group at the 6-position yields a symmetrical structure distinct from its positional isomers such as 2-undecanone (methyl nonyl ketone) [2]. The compound appears as a clear colorless to slightly yellow liquid with a characteristic fruity odor [3]. Key physical specifications include a boiling point of 228 °C (lit.), melting point of 14.6 °C (lit.), density of 0.831 g/mL at 25 °C, and refractive index n20/D 1.4270 (lit.) . It is recognized by FEMA No. 4022 and JECFA No. 1155 for flavor and fragrance applications [4].

Why 6-Undecanone Cannot Be Substituted with 2-Undecanone or Other C11 Ketones


Substituting 6-undecanone with its structural isomer 2-undecanone (methyl nonyl ketone, CAS 112-12-9) or other C11 ketones introduces quantifiable performance divergence across multiple scientifically validated dimensions. The positional difference—carbonyl at C6 versus C2—alters the compound‘s symmetry, which in turn affects its physicochemical behavior in analytical and separation science applications [1]. In SLM-based sample preparation, 6-undecanone demonstrates validated efficiency as a membrane liquid for plasma pretreatment prior to capillary zone electrophoresis, a performance profile not established for its positional isomers [2]. Furthermore, the FEMA and JECFA regulatory listings are compound-specific: 6-undecanone (FEMA 4022, JECFA 1155) is a distinct flavoring substance from 2-undecanone (FEMA 3093, JECFA 296), and these designations are not interchangeable for regulatory compliance in food and flavor applications [3]. The observed fungistatic activity of undecan-x-ones varies by carbonyl position, with differential activity profiles against Aspergillus niger and Candida mycoderma among isomers [4].

6-Undecanone Comparative Performance Evidence for Scientific Procurement


6-Undecanone as a Validated SLM Solvent for Plasma Sample Pretreatment in Capillary Electrophoresis

6-Undecanone has been specifically validated as an efficient membrane liquid in supported liquid membrane (SLM) technique for pretreatment of plasma samples prior to capillary zone electrophoresis [1]. The pores of the hollow fiber are filled with 6-undecanone, forming a liquid membrane through which analytes are selectively enriched and trapped in the fiber lumen. This application-specific validation for 6-undecanone is documented in peer-reviewed literature; no equivalent validation exists for 2-undecanone or other undecanone positional isomers in this specific analytical workflow .

Supported liquid membrane Sample preparation Capillary zone electrophoresis

6-Undecanone as a Systematic Screening Solvent in Electromembrane Extraction

6-Undecanone was included in a systematic screening of various organic solvents used as supported liquid membranes in electromembrane extraction (EME) [1]. This screening encompassed 61 possible organic solvents evaluated for EME performance, establishing 6-undecanone's suitability as an SLM candidate. The symmetrical C6 carbonyl structure contributes to its hydrophobic membrane-forming properties (LogP = 3.8-4.09), which differ from the asymmetric 2-undecanone (LogP ~4.1) [2].

Electromembrane extraction Organic solvent screening Sample preparation

Differential Fungistatic Activity of Undecanone Isomers Against Aspergillus niger and Candida mycoderma

In a comparative study of undecan-x-ones (x = 2-4), all isomers expressed the strongest antimicrobial effect against Aspergillus niger, but differential activity profiles were observed against Candida mycoderma [1]. Undecan-2-one and undecan-3-one exhibited high activity towards C. mycoderma, while the overall fungistatic activity supports the use of undecan-x-ones for stabilization of food and cosmetic matrices. The study established that the carbonyl position influences antimicrobial efficacy, making isomer selection non-trivial for formulations requiring specific antifungal profiles [2].

Antifungal activity Food preservation Cosmetic stabilization

Comparative Physicochemical Properties of 6-Undecanone versus 2-Undecanone

6-Undecanone and 2-undecanone exhibit measurable differences in key physicochemical parameters that affect handling, storage, and application suitability. 6-Undecanone has a melting point of 14.6 °C and flash point of 88 °C (closed cup) . 2-Undecanone has a melting point of 11-13 °C and flash point of 89 °C (192 °F) [1]. The symmetrical structure of 6-undecanone (Kovats retention index 1253 on DB-1 column) differs chromatographically from 2-undecanone, enabling unambiguous identification in GC-MS analysis [2].

Physicochemical properties Ketone isomers Material characterization

Regulatory and Flavor Application Differentiation: FEMA 4022 vs. FEMA 3093

6-Undecanone (FEMA No. 4022, JECFA No. 1155) and 2-undecanone (FEMA No. 3093, JECFA No. 296) are regulated as distinct flavoring substances with separate safety evaluations and usage specifications [1]. 6-Undecanone is characterized by a complex odor profile described at 1% solution as waxy, fatty, ketonic, earthy, mushroom-like, and vegetable-like with creamy, buttery, and strong cheese-like notes, plus rue, orris, and waxy undertones [2]. This profile differs from 2-undecanone's citrus-oil and rue-like aroma [3]. The FEMA GRAS designations are non-transferable; a formulation specifying FEMA 4022 cannot legally substitute FEMA 3093 without regulatory review [4].

Flavor regulation FEMA GRAS Food additive compliance

Patented Biotechnological Production Route for 6-Undecanone from Renewable Feedstocks

Evonik Operations GmbH has filed international patent WO-2020104429-A1 (priority 2018) for a method of producing higher alkanones, preferably 6-undecanone, from ethanol and/or acetate using a combined biotechnological and chemical approach [1]. The process involves (a) contacting ethanol/acetate with microorganisms for carbon chain elongation to produce hexanoic acid, (b) extraction using alkyl-phosphine oxide or trialkylamine with C12+ alkanes, and (c) catalytic ketonization to yield 6-undecanone [2]. This patented route specifically targets 6-undecanone as the preferred product due to its symmetrical structure enabling efficient ketonization from hexanoic acid precursors [3]. No equivalent patent protection exists for 2-undecanone production via this specific biotechnological pathway.

Biotechnological synthesis Renewable feedstocks Sustainable chemistry

6-Undecanone Application Scenarios Supported by Comparative Evidence


Supported Liquid Membrane (SLM) Sample Preparation for Capillary Electrophoresis

6-Undecanone is specifically validated as an efficient membrane liquid in SLM devices for plasma sample pretreatment prior to capillary zone electrophoresis (CZE) [1]. In this application, the pores of a hollow fiber are impregnated with 6-undecanone to form a liquid membrane; analytes from the donor phase (plasma) are selectively extracted and enriched into the acceptor phase within the fiber lumen. This validated method reduces the acceptor volume to 1-2 μL and enables direct on-line coupling to packed capillary liquid chromatography [2]. The documented performance of 6-undecanone in this specific analytical workflow distinguishes it from other C11 ketones lacking peer-reviewed validation for SLM-CZE applications [3].

Electromembrane Extraction (EME) Method Development

6-Undecanone has been included in systematic screening panels of organic solvents for electromembrane extraction (EME), establishing its baseline compatibility as an SLM candidate in EME configurations [1]. The compound‘s hydrophobic character (LogP 3.8-4.09) and membrane-forming properties make it suitable for extraction of basic drug substances from biological matrices [2]. For analytical laboratories developing or optimizing EME protocols for pharmaceutical or environmental analysis, 6-undecanone offers a pre-qualified solvent option with documented performance characteristics in published systematic studies encompassing 61 candidate solvents [3].

Food and Cosmetic Preservation Formulations

Undecan-x-ones, including 6-undecanone, demonstrate fungistatic activity suitable for stabilization of food and cosmetic matrices, with the strongest antimicrobial effect observed against Aspergillus niger [1]. The differential activity profile of carbonyl positional isomers against specific spoilage organisms (e.g., undecan-2-one and undecan-3-one showing high activity toward Candida mycoderma) means that isomer selection should be guided by target organism susceptibility [2]. For formulations where Aspergillus niger represents the primary spoilage concern, 6-undecanone may offer advantages over alternative isomers based on the comparative antimicrobial evaluation of undecan-x-ones [3].

Flavor and Fragrance Compounding Requiring FEMA 4022 Specification

6-Undecanone (FEMA 4022, JECFA 1155) is specified for flavor applications requiring mushroom, creamy, and cheese-like notes, with recommended usage levels of 5-10 mg/kg in soft drinks, 7-10 mg/kg in frozen dairy and soft candy, and 8-15 mg/kg in baked goods and hard candy [1]. The compound‘s complex sensory profile—described as waxy, fatty, ketonic, earthy, and mushroom-like with buttery and cheese notes [2]—differs qualitatively from 2-undecanone (FEMA 3093), which provides citrus and rue-like aroma characteristics [3]. Regulatory compliance under FEMA GRAS requires that formulations specifying FEMA 4022 utilize 6-undecanone specifically; substitution with 2-undecanone would constitute a different flavoring substance requiring separate regulatory consideration [4].

Technical Documentation Hub

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